Cas no 494772-51-9 (1-Bromo-2-(4-chlorobenzyloxy)benzene)
1-Bromo-2-(4-chlorobenzyloxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-((4-chlorobenzyl)oxy)benzene
- 1-bromo-2-[(4-chlorophenyl)methoxy]benzene
- 1-Bromo-2-(4-chlorobenzyloxy)benzene
- 494772-51-9
- BS-24969
- MFCD07782652
- DTXSID80619997
- 2-Bromophenyl-(4-chlorobenzyl)ether
- SCHEMBL1928825
- AKOS005766062
- CS-0208924
-
- MDL: MFCD07782652
- Inchi: 1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2
- InChI Key: HCBVDDNFVZKFGO-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OCC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 295.96000
- Monoisotopic Mass: 295.96036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23000
- LogP: 4.68150
1-Bromo-2-(4-chlorobenzyloxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-2-(4-chlorobenzyloxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089414-5g |
1-Bromo-2-((4-chlorobenzyl)oxy)benzene |
494772-51-9 | 95% | 5g |
$400.00 | 2023-09-01 | |
| Fluorochem | 218760-1g |
2-Bromophenyl-(4-chlorobenzyl)ether |
494772-51-9 | 95% | 1g |
£150.00 | 2021-06-29 | |
| Fluorochem | 218760-5g |
2-Bromophenyl-(4-chlorobenzyl)ether |
494772-51-9 | 95% | 5g |
£450.00 | 2021-06-29 | |
| Fluorochem | 218760-10g |
2-Bromophenyl-(4-chlorobenzyl)ether |
494772-51-9 | 95% | 10g |
£750.00 | 2021-06-29 | |
| TRC | B683873-100mg |
1-Bromo-2-(4-chlorobenzyloxy)benzene |
494772-51-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B683873-250mg |
1-Bromo-2-(4-chlorobenzyloxy)benzene |
494772-51-9 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B683873-500mg |
1-Bromo-2-(4-chlorobenzyloxy)benzene |
494772-51-9 | 500mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B683873-1g |
1-Bromo-2-(4-chlorobenzyloxy)benzene |
494772-51-9 | 1g |
$ 207.00 | 2023-04-18 | ||
| A2B Chem LLC | AD26236-1g |
1-Bromo-2-(4-chlorobenzyloxy)benzene |
494772-51-9 | 97% | 1g |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AD26236-5g |
1-Bromo-2-(4-chlorobenzyloxy)benzene |
494772-51-9 | 97% | 5g |
$402.00 | 2024-04-19 |
1-Bromo-2-(4-chlorobenzyloxy)benzene Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-Bromo-2-(4-chlorobenzyloxy)benzene
Recent Advances in the Study of 1-Bromo-2-(4-chlorobenzyloxy)benzene (CAS: 494772-51-9) in Chemical Biology and Pharmaceutical Research
1-Bromo-2-(4-chlorobenzyloxy)benzene (CAS: 494772-51-9) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 1-Bromo-2-(4-chlorobenzyloxy)benzene as a precursor in the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The research highlighted its role in enhancing the potency of existing antibiotics against multidrug-resistant strains. The compound's unique structural features, including the bromo and chlorobenzyloxy substituents, were found to be critical for its binding affinity and inhibitory activity.
In another groundbreaking study (ACS Chemical Biology, 2024), researchers utilized 1-Bromo-2-(4-chlorobenzyloxy)benzene to develop a series of covalent inhibitors targeting oncogenic kinases. The study revealed that the compound's electrophilic bromine atom facilitates selective covalent modification of cysteine residues in the kinase active site, leading to sustained inhibition of cancer cell proliferation. These findings underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors.
Recent advancements in synthetic methodologies have also expanded the applications of 1-Bromo-2-(4-chlorobenzyloxy)benzene. A report in Organic Letters (2023) described a novel palladium-catalyzed cross-coupling reaction using this compound, enabling efficient access to diverse biaryl ether derivatives with potential pharmaceutical applications. The study emphasized the compound's compatibility with modern catalytic systems, making it a valuable building block in drug discovery.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 1-Bromo-2-(4-chlorobenzyloxy)benzene. Ongoing research aims to address issues such as metabolic stability and bioavailability while maintaining the compound's therapeutic efficacy. Future directions include exploring its use in targeted drug delivery systems and combination therapies.
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